N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
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Biological Activity
N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- A difluorophenyl group.
- A pyrazolo[3,4-d]pyridazin moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 7 | Inhibition of EGFR and downstream signaling pathways |
HCC1937 (Breast) | 11 | Suppression of Akt and Erk1/2 activation |
MCF-7 (Breast) | 6.5 | Induction of apoptosis through mitochondrial pathways |
The compound exhibited a dose-dependent response in these studies, indicating its potential as a therapeutic agent in oncology .
Mechanistic Studies
Mechanistic investigations revealed that the compound interacts with key signaling pathways involved in cancer progression:
- EGFR Inhibition : The compound binds to the ATP-binding site of the EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation .
- Apoptotic Pathways : It was observed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Case Studies
A notable case study involved the screening of the compound against multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated enhanced efficacy compared to traditional two-dimensional cell cultures, emphasizing the importance of using more physiologically relevant models in drug testing .
Pharmacological Profile
Beyond its anticancer properties, this compound has shown promise in other areas:
Antibacterial Activity
The compound has demonstrated antibacterial properties against various pathogenic bacteria. In vitro assays indicated effective inhibition at concentrations comparable to standard antibiotics like chloramphenicol .
Enzyme Inhibition
The compound also exhibits inhibitory effects on several metabolic enzymes:
- Acetylcholinesterase (AChE) : Significant inhibition observed, suggesting potential applications in treating neurological disorders.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-12-4-7-19(13(2)8-12)29-21-16(10-25-29)14(3)27-28(22(21)31)11-20(30)26-18-6-5-15(23)9-17(18)24/h4-10H,11H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVHYYDIYUQUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.